molecular formula C7H17Cl2FN2 B8249319 (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride

(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride

Cat. No.: B8249319
M. Wt: 219.12 g/mol
InChI Key: NKPCYUMLEXPFIL-GPJOBVNKSA-N
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Description

(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.

    Dimethylation: N,N-dimethylation of the piperidine nitrogen.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
  • (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
  • (3R,4R)-3-Methoxy-N,N-dimethylpiperidin-4-amine dihydrochloride

Uniqueness

(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCYUMLEXPFIL-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCNC[C@H]1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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